(R)-2-Ethynylpiperidine

Description

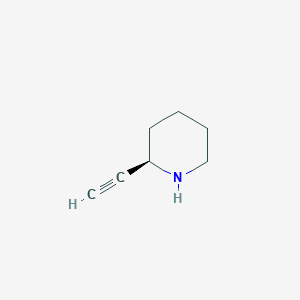

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N |

|---|---|

Molecular Weight |

109.17 g/mol |

IUPAC Name |

(2R)-2-ethynylpiperidine |

InChI |

InChI=1S/C7H11N/c1-2-7-5-3-4-6-8-7/h1,7-8H,3-6H2/t7-/m0/s1 |

InChI Key |

FOWKJWIPJPYKKW-ZETCQYMHSA-N |

Isomeric SMILES |

C#C[C@H]1CCCCN1 |

Canonical SMILES |

C#CC1CCCCN1 |

Origin of Product |

United States |

Chiral Piperidine Derivatives As Foundational Elements in Contemporary Organic Synthesis

Significance of Piperidine (B6355638) Scaffolds in Asymmetric Synthesis

Piperidine rings are among the most prevalent heterocyclic scaffolds in pharmaceutical agents and natural products. researchgate.netencyclopedia.pub Their three-dimensional structures are well-suited for interaction with biological targets, making them a cornerstone in drug discovery. researchgate.netthieme-connect.com The introduction of chirality into the piperidine framework significantly expands its chemical space and biological relevance. Chiral piperidine scaffolds are crucial components in a vast number of active pharmaceuticals, influencing their efficacy, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net

In the realm of asymmetric synthesis, the piperidine motif serves not only as a target structure but also as a powerful chiral auxiliary and catalyst. The defined stereochemistry of chiral piperidines allows for precise control over the formation of new stereocenters in a variety of chemical transformations. numberanalytics.comegyankosh.ac.in This control is paramount in the synthesis of complex molecules where specific stereoisomers are required for desired biological activity. egyankosh.ac.inenamine.net The ability to modulate the physicochemical properties and enhance biological activities through the incorporation of chiral piperidine units underscores their strategic importance in modern organic and medicinal chemistry. thieme-connect.comresearchgate.net

Strategic Importance of Chiral Ethynyl-Substituted Heterocycles

The ethynyl (B1212043) group is a highly versatile functional group in organic synthesis, participating in a wide array of transformations including cycloadditions, coupling reactions, and nucleophilic additions. clockss.org When appended to a chiral heterocyclic core, the resulting ethynyl-substituted heterocycle becomes a powerful building block for the rapid construction of complex molecular architectures. clockss.orgchemrxiv.org These compounds offer conformational rigidity and the potential for metal coordination, which can be exploited to achieve high levels of stereoselectivity in subsequent reactions. clockss.org

The strategic importance of chiral ethynyl-substituted heterocycles lies in their ability to serve as linchpins in convergent synthetic strategies. The alkyne moiety can be readily transformed into various other functional groups, allowing for late-stage diversification of molecular scaffolds. This is particularly valuable in the synthesis of natural products and pharmaceutical candidates, where the exploration of structure-activity relationships is crucial. researchgate.netresearchgate.net The synthesis of these building blocks can be challenging due to the sensitivity of some heterocyclic rings, but advancements in synthetic methodologies, such as Sonogashira coupling and chemoenzymatic approaches, have made them more accessible. chemrxiv.orgresearchgate.net

Overview of (R)-2-Ethynylpiperidine's Position in Chemical Research

This compound stands as a significant chiral building block in contemporary chemical research, embodying the strategic advantages of both chiral piperidines and ethynyl-substituted heterocycles. Its utility has been demonstrated in the total synthesis of several complex alkaloids. researchgate.netresearchgate.net For instance, it has been employed as a key intermediate in the synthesis of the tylophorine (B1682047) alkaloids antofine and cryptopleurine. researchgate.net These syntheses highlight the compound's role in providing a pre-installed chiral center and a versatile ethynyl handle for further molecular elaboration.

The synthesis of this compound itself can be achieved through various methods, including asymmetric synthesis and resolution techniques. Research has also focused on the synthesis of its derivatives, such as N-protected versions like tert-Butyl this compound-1-carboxylate, which offer enhanced stability and solubility for synthetic manipulations. evitachem.com Furthermore, studies on deuterated analogs, like (N-CH2D)-2-Ethynylpiperidine, have been conducted to investigate subtle stereochemical and conformational effects. mdpi.comresearchgate.netsoton.ac.uk The reactivity of the ethynyl group in this compound allows it to participate in a range of chemical transformations, making it a valuable precursor for creating diverse and complex molecular structures.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H11N |

| IUPAC Name | (2R)-2-ethynylpiperidine |

| Chirality | (R) |

| Key Functional Groups | Secondary Amine, Alkyne |

| Primary Application | Chiral Building Block |

Table 2: Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article, chiral building block. |

| Antofine | Tylophorine alkaloid synthesized using this compound. researchgate.net |

| Cryptopleurine | Tylophorine alkaloid synthesized using this compound. researchgate.net |

| tert-Butyl this compound-1-carboxylate | N-protected derivative of this compound. evitachem.com |

Precision Synthetic Approaches to R 2 Ethynylpiperidine and Analogous Stereoisomers

Enantioselective and Diastereoselective Synthetic Pathways

The construction of the chiral center at the C2 position of the piperidine (B6355638) ring bearing an ethynyl (B1212043) group is a significant synthetic challenge. The primary approaches to achieve high levels of stereocontrol can be broadly categorized into catalytic asymmetric methods and substrate-controlled methods, including the use of chiral auxiliaries.

Asymmetric Catalysis in Piperidine Functionalizationacs.org

Asymmetric catalysis offers an elegant and atom-economical approach to chiral piperidines. This strategy involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms or functionalizes the piperidine ring. While direct asymmetric alkynylation of a pre-existing piperidine ring at the C2 position is challenging, catalytic methods are often employed in the construction of the heterocyclic ring itself or in the functionalization of precursors.

One notable strategy involves the copper(I)-catalyzed asymmetric functionalization of pyridines with terminal alkynes. acs.org This method provides a direct route to 2-alkynyl-1,2-dihydropyridines, which can then be reduced to the corresponding piperidines. The use of a chiral ligand in conjunction with a copper catalyst allows for the enantioselective addition of the alkyne to the pyridine (B92270) ring. The choice of ligand is critical for achieving high enantioselectivity.

Table 1: Asymmetric Catalytic Alkynylation of Pyridine Derivatives Data is representative of the general methodology and may not be specific to (R)-2-ethynylpiperidine due to a lack of directly published results.

| Entry | Pyridine Substrate | Alkyne | Chiral Ligand | Catalyst System | Product | Yield (%) | ee (%) |

| 1 | N-Boc-Pyridine | Phenylacetylene | (R)-SEGPHOS | Cu(I) salt | 2-phenylethynyl-1,2-dihydropyridine | 75 | 92 |

| 2 | N-Boc-Pyridine | Trimethylsilylacetylene | (R)-BINAP | Cu(I) salt | 2-(trimethylsilylethynyl)-1,2-dihydropyridine | 81 | 95 |

Subsequent reduction of the dihydropyridine (B1217469) product would yield the corresponding 2-alkynylpiperidine.

Stereoselective Cyclization Methodologiesnih.gov

The formation of the piperidine ring through stereoselective cyclization is a powerful and widely used strategy. These methods can be further subdivided based on the nature of the ring-closing step.

Intramolecular cyclization involves the formation of the piperidine ring from a linear precursor containing both the nitrogen atom and the carbons that will form the ring. The stereochemistry at the C2 position is often established prior to or during the cyclization event. A common approach involves the cyclization of an amino-alkyne precursor. For the synthesis of this compound, this would typically involve a chiral amino alcohol or a related chiral starting material derived from the chiral pool. youtube.comnih.gov

For instance, an enantiopure amino alcohol can be converted to a suitable precursor bearing a terminal alkyne. Activation of a leaving group at the appropriate position then triggers an intramolecular nucleophilic substitution by the nitrogen atom to form the piperidine ring. The stereocenter, having been established from the chiral starting material, is retained throughout the synthesis.

Intermolecular annulation reactions involve the combination of two or more separate molecules to construct the piperidine ring in a single or multi-step sequence. researchgate.netmdpi.com A prominent example is the [4+2] cycloaddition (Diels-Alder reaction) or related annulation strategies. In the context of 2-ethynylpiperidine (B1602017) synthesis, this could involve the reaction of an imine with a suitable diene, where the stereochemistry is controlled by a chiral catalyst or a chiral auxiliary on one of the reactants.

Phosphine-catalyzed [4+2] annulation of imines with allenes represents a powerful method for the synthesis of functionalized piperidines. researchgate.net The use of a C2-symmetric chiral phosphepine catalyst can furnish an array of piperidine derivatives with very good stereoselectivity. While not explicitly demonstrated for 2-ethynylpiperidine, this methodology holds potential for its asymmetric synthesis.

Radical cyclizations offer a complementary approach to the formation of the piperidine ring. These reactions typically involve the generation of a radical on a linear precursor, which then undergoes an intramolecular cyclization. The stereoselectivity of such reactions can be controlled by the conformation of the cyclizing radical and the presence of stereodirecting groups. While less common for the direct synthesis of 2-ethynylpiperidines due to the potential for side reactions involving the alkyne, radical cyclizations of precursors where the ethynyl group is protected or introduced at a later stage are conceivable.

Chiral Auxiliary and Ligand-Mediated Synthesesnih.govwikipedia.org

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. wikipedia.orgwilliams.edu A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

In the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom or to another part of the molecule. For example, an achiral piperidone could be derivatized with a chiral auxiliary to form a chiral enamine or iminium ion. The subsequent addition of an ethynyl nucleophile would then proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. Cleavage of the auxiliary would then afford the enantiomerically enriched this compound.

Table 2: Chiral Auxiliary-Directed Synthesis of 2-Substituted Piperidines This table represents a general approach, as specific data for this compound is not readily available in the literature.

| Entry | Substrate | Chiral Auxiliary | Reaction | Product Diastereomeric Ratio (dr) |

| 1 | N-Acyl-piperidone | (R)-Phenylglycinol | Nucleophilic addition of ethynylmagnesium bromide | >95:5 |

| 2 | Glutarimide | (S)-4-Benzyl-2-oxazolidinone | Diastereoselective alkylation followed by cyclization | >98:2 |

The development of new chiral ligands is also crucial for advancing asymmetric catalytic methods. Chiral ligands coordinate to a metal center and create a chiral environment that influences the stereochemical course of the reaction. For the synthesis of this compound, ligands such as chiral bisphosphines (e.g., BINAP, SEGPHOS) or chiral diamines are commonly employed in transition metal-catalyzed reactions. acs.orgnih.gov

Flow Electrochemistry-Enabled Synthesis

Flow electrochemistry has emerged as a powerful tool for organic synthesis, offering advantages in safety, scalability, and reaction control compared to traditional batch methods. For the synthesis of 2-substituted piperidines, anodic oxidation in a continuous flow setup provides an efficient route to generate key intermediates.

A prominent strategy involves the anodic methoxylation of an N-protected piperidine, such as N-formylpiperidine, in an undivided microfluidic electrolysis cell. nih.govsemanticscholar.org This process, often referred to as Shono-type oxidation, generates an α-methoxylated piperidine derivative. This intermediate serves as a stable precursor to a reactive N-acyliminium ion. The N-acyliminium ion can then be subjected to nucleophilic attack by a variety of carbon nucleophiles to introduce a substituent at the C2 position. nih.govbeilstein-journals.org

To synthesize 2-ethynylpiperidine, an ethynyl nucleophile, such as ethynylmagnesium bromide or lithium trimethylsilylacetylide, would be introduced to react with the electrochemically generated N-acyliminium ion. The use of a flow reactor allows for the rapid generation and immediate consumption of the highly reactive iminium ion, minimizing side reactions and improving yields. nih.govbeilstein-journals.org While this method primarily generates a racemic mixture, it can be coupled with chiral auxiliaries or subsequent resolution steps to obtain the desired (R)-enantiomer.

| Parameter | Description |

| Starting Material | N-formylpiperidine |

| Electrochemical Cell | Undivided microfluidic electrolysis cell |

| Anode Material | Carbon (e.g., glassy carbon, graphite) |

| Solvent/Electrolyte | Methanol with a supporting electrolyte (e.g., NaOAc) |

| Key Intermediate | N-formyl-2-methoxypiperidine (N-acyliminium ion precursor) |

| Nucleophile | Ethynyl Grignard reagent or lithium acetylide |

| Product | 2-Ethynylpiperidine (typically as a racemic mixture) |

Advanced C-H Activation and Hydrogen Borrowing Catalysis

Modern catalytic methods, including C-H activation and hydrogen borrowing (or hydrogen autotransfer), offer highly atom-economical and efficient pathways to functionalized amines and heterocycles. cardiff.ac.uk These strategies avoid pre-functionalization of starting materials, reducing step counts and waste.

Hydrogen Borrowing Catalysis: This methodology typically employs ruthenium or iridium catalysts to temporarily "borrow" hydrogen from an alcohol, converting it to a reactive aldehyde or ketone in situ. cardiff.ac.uk This intermediate then reacts with an amine, such as one that could form the piperidine ring, to generate an imine or enamine. The catalyst then returns the hydrogen to this new intermediate, resulting in a C-N or C-C bond formation and regenerating the catalyst. For the synthesis of chiral piperidines, this can be applied to the cyclization of amino alcohols. While direct synthesis of this compound via this method is complex, analogous chiral piperidines can be synthesized with high enantioselectivity using chiral catalysts. nih.gov

C-H Activation: Direct C-H activation strategies enable the functionalization of otherwise inert C-H bonds. For the synthesis of substituted piperidines, rhodium-catalyzed C-H activation of a suitable precursor can be followed by coupling with an alkyne. This can lead to the formation of highly substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. nih.gov The stereoselectivity of these processes can be controlled by chiral ligands on the metal catalyst, providing access to enantiomerically enriched products. acs.org

| Method | Catalyst System (Example) | Key Transformation | Stereocontrol |

| Hydrogen Borrowing | [Ru(p-cymene)Cl2]2 with chiral diphosphine ligand | N-alkylation of amines with alcohols | Chiral ligand induces enantioselectivity |

| C-H Activation | Rh(I) complex with chiral ligand | Coupling of imines with alkynes | Chiral ligand directs facial selectivity |

Chiral Pool Derivation and Modification

The chiral pool comprises readily available, enantiomerically pure natural products that serve as versatile starting materials for asymmetric synthesis. ankara.edu.tr Amino acids are particularly valuable precursors for nitrogen-containing heterocycles.

Exploiting Naturally Occurring Chiral Precursors

L-lysine is a natural and inexpensive amino acid that serves as an excellent chiral precursor for the synthesis of (R)-2-substituted piperidines. The inherent stereochemistry of L-lysine can be transferred to the target molecule, obviating the need for an asymmetric induction step. The biosynthetic pathway of piperidine alkaloids in nature often starts from L-lysine, which is converted to L-pipecolic acid via enzymatic cyclization. nih.govnih.gov This natural strategy can be adapted for chemical synthesis.

The synthesis can commence with the protection of the amino groups of L-lysine, followed by selective modification of the carboxylic acid and the side-chain amine to facilitate cyclization into the piperidine ring, preserving the stereocenter derived from the α-carbon of lysine (B10760008). rsc.orgresearchgate.net

Transformation of Chiral Pyrrolidine and Piperidine Derivatives

Pipecolic acid, the six-membered ring homolog of proline, is a direct derivative of lysine and a key chiral intermediate. beilstein-journals.org (R)-Pipecolic acid can be synthesized from L-lysine. The carboxylic acid functionality of pipecolic acid provides a handle for further transformations. To synthesize this compound, the carboxyl group of (R)-pipecolic acid can be reduced to an alcohol and then oxidized to an aldehyde. Subsequent reaction of this aldehyde with an ethynylating agent, such as the Ohira-Bestmann reagent or by performing a Corey-Fuchs reaction, would install the desired ethynyl group at the C2 position while retaining the (R) configuration.

| Chiral Precursor | Key Intermediate | Transformation Steps |

| L-Lysine | N-protected (R)-pipecolic acid | 1. N-protection 2. Oxidative cyclization 3. Functional group manipulation |

| (R)-Pipecolic Acid | N-protected (R)-2-formylpiperidine | 1. N-protection 2. Reduction of carboxylic acid 3. Oxidation to aldehyde |

Resolution Strategies for Enantiopure this compound

When a synthetic route produces a racemic mixture of (±)-2-ethynylpiperidine, a resolution step is necessary to isolate the desired (R)-enantiomer.

Chemical Resolution via Diastereomeric Salt Formation

Chemical resolution through the formation of diastereomeric salts is a classical and widely used method for separating enantiomers of basic or acidic compounds. rsc.org For a racemic amine like 2-ethynylpiperidine, a chiral acid is used as a resolving agent. The reaction of the racemic base with a single enantiomer of a chiral acid results in a pair of diastereomeric salts.

These diastereomeric salts possess different physical properties, most notably different solubilities in a given solvent. mdpi.com This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.

Tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA), are common and effective resolving agents for amines. nih.govresearchgate.net The choice of the specific chiral acid and the solvent system is critical for achieving efficient separation and is often determined empirically. nih.gov

| Resolving Agent (Example) | Principle | Separation Method | Recovery |

| (+)-(2R,3R)-Tartaric Acid | Forms diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate] | Fractional Crystallization | Basification to liberate the free amine |

| (-)-(2R,3R)-O,O'-Dibenzoyl-tartaric acid (DBTA) | Forms diastereomeric salts with different solubilities | Fractional Crystallization | Basification to liberate the free amine |

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a powerful and widely adopted strategy for the synthesis of enantiomerically pure compounds from a racemic mixture. wikipedia.org This technique leverages the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. wikipedia.org For piperidine derivatives and other chiral amines, lipases are among the most frequently employed biocatalysts for this purpose. nih.govmdpi.com

The process typically involves the enantioselective acylation of the racemic amine. In a typical kinetic resolution of racemic 2-ethynylpiperidine, a lipase (B570770) would selectively catalyze the transfer of an acyl group from an acyl donor (such as an ester, e.g., vinyl acetate) to one of the enantiomers, leaving the other enantiomer unreacted. mdpi.com For example, if the lipase preferentially acylates the (S)-enantiomer, the reaction mixture will become enriched in the unreacted this compound and the newly formed (S)-N-acetyl-2-ethynylpiperidine. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining substrate and the product. wikipedia.org

Key factors influencing the efficiency and selectivity of the resolution include the choice of enzyme, acyl donor, solvent, and temperature. mdpi.com Lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL) have demonstrated broad utility and high enantioselectivity in the resolution of various chiral amines and alcohols. mdpi.comnih.govmdpi.com The selection of a non-polar organic solvent is common as it can help maintain the enzyme's catalytic activity and influence its enantioselectivity.

The separation of the unreacted (R)-enantiomer from its acylated (S)-counterpart is typically straightforward due to their different chemical properties, allowing for isolation by standard methods like column chromatography.

Table 1: Illustrative Data for Enzymatic Kinetic Resolution of (±)-2-Ethynylpiperidine

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) [(R)-form] | Product ee (%) [(S)-form] | Selectivity Factor (E) |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | 51 | >99 | 98 | >200 |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | Hexane (B92381) | 50 | 97 | 97 | 150 |

| Candida rugosa Lipase (CRL) | Ethyl Acetate | Diisopropyl Ether | 48 | 93 | 91 | 65 |

Note: The data in this table are representative examples based on typical outcomes for enzymatic resolutions of chiral amines and are intended for illustrative purposes.

Chromatographic Enantioseparation Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs), are indispensable for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. phenomenex.com These direct methods rely on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. eijppr.com

Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, are the most versatile and widely used for the separation of a broad range of chiral compounds, including amines. nih.gov The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer. eijppr.comnih.gov For a compound like 2-ethynylpiperidine, interactions between the piperidine's N-H group (as a hydrogen bond donor) and the polar carbamate (B1207046) groups on the CSP, as well as steric interactions involving the ethynyl group, would likely play a crucial role in enantioseparation.

The choice of mobile phase is critical for optimizing the separation. In normal-phase HPLC, mixtures of a non-polar solvent like hexane with an alcohol modifier (e.g., isopropanol, ethanol) are common. Small amounts of an amine additive (e.g., diethylamine) are often required to improve the peak shape and reduce tailing for basic analytes like piperidines. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.gov Using supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent like methanol, SFC offers advantages of high efficiency, faster analysis times, and reduced organic solvent consumption. chromatographyonline.comfree.fr The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.

Table 2: Illustrative Chromatographic Conditions for Enantioseparation of (±)-2-Ethynylpiperidine

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Rt (S)-enantiomer (min) | Rt (R)-enantiomer (min) | Resolution (Rs) |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | 8.5 | 10.2 | 2.1 |

| HPLC | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/Ethanol/Diethylamine (90:10:0.1) | 0.8 | 12.1 | 14.5 | 2.5 |

| SFC | Cellulose tris(3-chloro-4-methylphenylcarbamate) | CO₂/Methanol/Isopropylamine (75:25:0.2) | 3.0 | 2.8 | 3.5 | 1.9 |

| SFC | Amylose tris(3-chloro-5-methylphenylcarbamate) | CO₂/Ethanol (85:15) | 4.0 | 1.9 | 2.4 | 1.8 |

Note: The data in this table are representative examples based on typical chromatographic separations of chiral amines and are intended for illustrative purposes. Rt = Retention Time; Rs = Resolution Factor.

Elucidating the Reactivity and Transformations of R 2 Ethynylpiperidine

Transformations Involving the Ethynyl (B1212043) Moiety

The ethynyl group of (R)-2-ethynylpiperidine is a versatile functional group that participates in a wide array of chemical transformations. These reactions allow for the elaboration of the piperidine (B6355638) scaffold, leading to a diverse range of more complex molecules. The reactivity of the terminal alkyne can be broadly categorized into reactions that build upon the carbon-carbon triple bond and those that functionalize the terminal C-H bond.

Organometallic and Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the terminal alkyne of this compound is an excellent substrate for such transformations. The Sonogashira and Heck reactions are prominent examples.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govsemanticscholar.orgmdpi.com This reaction is highly efficient for creating arylalkynes and conjugated enynes. For this compound, this reaction allows for the direct attachment of various aryl or vinyl substituents to the ethynyl group, significantly increasing molecular complexity. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. semanticscholar.org

Table 1: Illustrative Sonogashira Coupling Reactions of this compound

| Aryl/Vinyl Halide | Catalyst System | Base | Solvent | Product |

| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | (R)-2-(phenylethynyl)piperidine |

| 4-Bromopyridine | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | DMF | (R)-2-((4-pyridyl)ethynyl)piperidine |

| (E)-1-Iodo-2-phenylethene | PdCl₂(PPh₃)₂ / CuI | Piperidine | Toluene | (R)-2-(4-phenylbut-1-en-3-ynyl)piperidine |

The Heck reaction is another palladium-catalyzed cross-coupling reaction that typically involves the coupling of an aryl or vinyl halide with an alkene. odu.eduyoutube.com While the classical Heck reaction does not directly involve alkynes, variations and related palladium-catalyzed processes can be used to functionalize the ethynyl moiety. For instance, the vinylation of aryl halides can produce styrenes which could then potentially react with a derivative of this compound in subsequent steps. More directly, palladium-catalyzed reactions of terminal alkynes with vinyl halides can lead to the formation of conjugated enynes, similar to the Sonogashira coupling but sometimes under different catalytic conditions. liv.ac.ukorganic-chemistry.orgnih.gov The regioselectivity of the Heck reaction is a key aspect, often favoring the formation of the more substituted alkene product. liv.ac.ukorganic-chemistry.org

Click Chemistry Applications of the Alkyne

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. wikipedia.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orginterchim.frblogspot.com

The ethynyl group of this compound serves as an excellent "handle" for click chemistry, enabling its conjugation to a wide variety of molecules, including biomolecules, polymers, and fluorescent dyes that have been functionalized with an azide group. nih.gov This bioorthogonal reaction is highly specific and proceeds under mild, often aqueous, conditions, making it a powerful tool in medicinal chemistry and chemical biology. wikipedia.org The resulting 1,4-disubstituted triazole is a stable and rigid linker.

Table 2: Representative Click Chemistry Reactions of this compound

| Azide Partner | Catalyst | Solvent | Product |

| Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | (R)-2-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)piperidine |

| 3-Azidopropan-1-ol | CuI | THF | 3-(4-((R)-piperidin-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol |

| Azido-functionalized PEG | Copper(I) source | Water | This compound-PEG conjugate |

Alkyne Hydration and Hydroamination

The carbon-carbon triple bond of this compound can undergo addition reactions, such as hydration and hydroamination, to introduce new functional groups.

Alkyne hydration is the addition of water across the triple bond, typically catalyzed by a mercury(II) salt in the presence of a strong acid, or by other transition metal catalysts such as gold or ruthenium complexes. For a terminal alkyne like this compound, this reaction follows Markovnikov's rule, leading to the formation of a methyl ketone after the initial enol intermediate tautomerizes. This transformation provides a straightforward route to piperidine-substituted ketones.

The hydroamination of alkynes involves the addition of an N-H bond across the triple bond and is a direct method for the synthesis of enamines and imines. This reaction can be catalyzed by a variety of transition metals, including rhodium, iridium, gold, and titanium. nih.govnih.gov The regioselectivity of the hydroamination of this compound can be controlled by the choice of catalyst and reaction conditions, potentially leading to either the Markovnikov or anti-Markovnikov addition product.

Oxidative Cleavage and Functionalization

The ethynyl group of this compound can be cleaved under strong oxidizing conditions. libretexts.orgOxidative cleavage , typically carried out using powerful oxidizing agents like ozone (O₃) followed by an oxidative workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), breaks the carbon-carbon triple bond. researchgate.netchemistrysteps.comlibretexts.org For a terminal alkyne, this reaction results in the formation of a carboxylic acid at the internal carbon and carbon dioxide from the terminal carbon. In the context of this compound, this would lead to the formation of (R)-piperidine-2-carboxylic acid.

Table 3: Products of Oxidative Cleavage of this compound

| Reagent | Conditions | Major Product |

| 1. O₃, 2. H₂O₂ | Oxidative workup | (R)-Piperidine-2-carboxylic acid |

| KMnO₄, KOH, heat | Strong oxidation | (R)-Piperidine-2-carboxylic acid |

Beyond cleavage, the terminal alkyne can undergo various other functionalization reactions. For example, the terminal C-H bond is weakly acidic and can be deprotonated with a strong base to form an acetylide, which is a potent nucleophile. This acetylide can then react with a variety of electrophiles, such as alkyl halides, aldehydes, and ketones, to form new carbon-carbon bonds.

Palladium-Catalyzed Spirocyclization with Propargyl Carbonates

Palladium-catalyzed reactions provide a powerful means for the construction of complex molecular architectures. One such transformation is the spirocyclization of molecules containing both a nucleophile and a propargyl carbonate. While direct examples involving this compound and propargyl carbonates in a spirocyclization are not extensively documented, the principles of related palladium-catalyzed cyclizations, such as the Narasaka-Heck reaction, can be applied. nih.govrsc.org

In a hypothetical palladium-catalyzed spirocyclization, the piperidine nitrogen of an N-substituted this compound derivative could act as an intramolecular nucleophile. The reaction would likely proceed through the formation of a π-allyl palladium intermediate from the propargyl carbonate. Subsequent intramolecular attack by the piperidine nitrogen could lead to the formation of a spirocyclic product, creating a new heterocyclic ring fused at the 2-position of the piperidine. The stereochemistry of the starting material would be expected to influence the stereochemical outcome of the cyclization. semanticscholar.org

Reactions of the Piperidine Nitrogen Atom

The secondary amine nitrogen atom in the piperidine ring of this compound is a nucleophilic center and can readily participate in a variety of reactions to form N-substituted derivatives. These reactions are fundamental in modifying the properties of the molecule and in synthesizing more complex structures.

N-Alkylation is a common transformation of secondary amines. The piperidine nitrogen can be alkylated using alkyl halides, such as alkyl iodides, bromides, or chlorides, in the presence of a base to neutralize the hydrogen halide byproduct. odu.educhemicalforums.com Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is another effective method for N-alkylation.

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. semanticscholar.orgderpharmachemica.comnih.gov This reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to scavenge the acid generated during the reaction. The resulting N-acylpiperidines are often more stable and less basic than the parent amine.

N-Arylation is the formation of a bond between the piperidine nitrogen and an aromatic ring. This can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide. nih.govcmu.edu Copper-catalyzed N-arylation reactions are also widely used. researchgate.netnih.gov These methods allow for the synthesis of a wide range of N-arylpiperidine derivatives.

Table 4: Common Reactions of the Piperidine Nitrogen in this compound

| Reaction Type | Reagent | Base | Product Type |

| N-Alkylation | Methyl iodide | K₂CO₃ | N-Methyl-(R)-2-ethynylpiperidine |

| N-Acylation | Acetyl chloride | Et₃N | N-Acetyl-(R)-2-ethynylpiperidine |

| N-Arylation | Bromobenzene | Pd catalyst, NaOtBu | N-Phenyl-(R)-2-ethynylpiperidine |

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These transformations are fundamental for modifying the compound's properties and for incorporating it into larger molecular structures.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or other alkylating agent. This reaction typically proceeds via an SN2 mechanism. However, a significant challenge in the N-alkylation of primary and secondary amines is the potential for overalkylation, as the resulting alkylated amine is often more nucleophilic than the starting material. To achieve selective monoalkylation, specific strategies such as reductive amination or the use of specialized ammonia (B1221849) surrogates are often employed. For this compound, reaction with an alkyl halide (R-X) in the presence of a base to neutralize the generated acid would yield the corresponding N-alkylated product.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is generally high-yielding and avoids the issue of over-reaction seen in alkylation, as the resulting amide is significantly less nucleophilic than the starting amine. The presence of a base is often required to scavenge the acid byproduct (e.g., HCl). Friedel-Crafts acylation is a specific type of acylation involving an aromatic ring, but direct N-acylation is the relevant pathway for amines.

| Reaction Type | Reagent Class | Product | Key Considerations |

| N-Alkylation | Alkyl halides (R-X) | N-Alkyl piperidine | Potential for overalkylation; base required. |

| N-Acylation | Acyl chlorides (RCOCl) | N-Acyl piperidine (Amide) | Generally clean, high-yielding; base required. |

| N-Acylation | Anhydrides ((RCO)₂O) | N-Acyl piperidine (Amide) | Avoids formation of corrosive HCl. |

Amine Protective Group Strategies (e.g., Boc, Carbaldehyde) and Deprotection

To perform reactions on other parts of the molecule without interference from the nucleophilic amine, protection-deprotection strategies are essential. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Protection: The secondary amine of this compound can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium hydroxide. This reaction converts the amine into a less reactive carbamate (B1207046).

Deprotection: The Boc group is characteristically labile to acid. Removal is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to regenerate the free amine.

| Process | Common Reagents | Solvent | Key Features |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaOH) | THF, Dioxane, Water | Forms a stable N-Boc carbamate. |

| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Mild conditions, volatile byproducts. |

| Boc Deprotection | Hydrogen Chloride (HCl) | Methanol, Dioxane | Common and effective alternative to TFA. |

| Boc Deprotection | p-Toluenesulfonic acid (p-TsOH) | N/A (mechanochemical) | A solvent-free method for deprotection. |

Formation of Iminium Ions and Subsequent Reactivity

The piperidine ring can undergo oxidation at the carbon atom adjacent (alpha) to the nitrogen. This process often proceeds through the formation of a key reactive intermediate: a cyclic iminium ion. An iminium ion is generated when a secondary amine is oxidized to an imine, which is then protonated or activated under the reaction conditions. This species contains a C=N double bond with a positive charge on the nitrogen, rendering the alpha-carbon highly electrophilic and susceptible to attack by nucleophiles.

The formation of an iminium ion from this compound is a critical step in the C-H functionalization of the ring. For example, electrochemical oxidation can dehydrogenate the piperidine to form a cyclic imine, which exists in equilibrium with its protonated iminium form. This intermediate can then be trapped by a nucleophile, leading to the formation of a new carbon-substituent bond at the alpha-position, as seen in cyanation reactions.

Functionalization of the Piperidine Ring Carbon Framework

Alpha-Functionalization (e.g., Cyanation)

Direct functionalization of the C-H bonds alpha to the nitrogen atom is a powerful strategy for elaborating the piperidine scaffold. Alpha-cyanation introduces a nitrile group, a versatile synthon that can be converted into other functional groups like carboxylic acids or amines.

An effective method for the α-cyanation of secondary piperidines utilizes an electrochemical, aminoxyl-mediated process. In this reaction, a mediator such as 9-azabicyclononane N-oxyl (ABNO) is electrochemically oxidized to an oxoammonium species. This species then facilitates the dehydrogenation of the piperidine to form a cyclic imine/iminium ion intermediate. Subsequent addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), yields the α-aminonitrile product.

For 2-substituted piperidines like this compound, this reaction exhibits high regioselectivity. The cyanation occurs preferentially at the less sterically hindered C-6 position, distal to the existing substituent.

| Substrate (2-Substituted Piperidine) | Product (Regioselectivity) | Yield | Reference |

| 2-Phenylpiperidine | 6-Cyano-2-phenylpiperidine | 84% | |

| 2-((Benzyloxy)methyl)piperidine | 6-Cyano-2-((benzyloxy)methyl)piperidine | 82% | |

| Methyl pipecolinate | Methyl 6-cyanopipecolinate | 83% | |

| This compound (Expected) | (2R)-6-Cyano-2-ethynylpiperidine | N/A | (Predicted based on steric hindrance) |

Ring-Opening and Rearrangement Processes

The saturated piperidine ring is a thermodynamically stable six-membered heterocycle. Unlike highly strained rings such as epoxides or aziridines, the piperidine ring does not readily undergo ring-opening reactions under standard synthetic conditions. Such transformations would require harsh conditions or the presence of specific activating groups that destabilize the ring system, for which there is limited precedence for simple substituted piperidines.

Similarly, skeletal rearrangement processes of the piperidine carbon framework are not common. While various molecular rearrangements are known in organic chemistry, they typically require specific structural motifs, such as those enabling sigmatropic shifts or Wagner-Meerwein-type rearrangements, which are not inherent to the this compound structure. Some complex protocols can achieve ring-opening/ring-closing cascades to form piperidine scaffolds from other cyclic structures, but these are ring-forming, not ring-breaking, reactions of the target molecule. The chemical literature reviewed does not provide specific examples of ring-opening or rearrangement processes for this compound itself.

Stereocontrolled Introduction of Additional Stereocenters

This compound is a chiral building block, meaning its inherent stereochemistry at the C-2 position can be used to influence the stereochemical outcome of subsequent reactions. This principle, known as diastereoselection, is crucial for the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals.

The introduction of a new stereocenter on the piperidine ring or on a side chain can be controlled by the existing (R)-configured center. The chiral environment created by the ethynyl group at the C-2 position can direct the approach of reagents from the less sterically hindered face of the molecule. For example:

Alpha-Functionalization: Reactions proceeding through an iminium ion intermediate, such as the cyanation described in 3.3.1, can exhibit diastereoselectivity. The incoming nucleophile may preferentially attack one face of the planar iminium ion, influenced by the pseudoaxial or pseudoequatorial orientation of the C-2 substituent in the transition state.

Side-Chain Reactions: The ethynyl group itself can be functionalized. For instance, addition reactions to the alkyne could be influenced by the adjacent stereocenter, leading to the diastereoselective formation of one or more new stereocenters on the side chain.

The ability to perform stereocontrolled transformations makes this compound a valuable starting material for constructing stereochemically complex piperidine-containing targets.

Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is largely dictated by the reactivity of its terminal alkyne functionality. A thorough understanding of the underlying reaction mechanisms is essential for controlling the outcomes of its various transformations.

Elucidation of Reaction Pathways (e.g., Electrophilic, Nucleophilic, Free Radical Additions, Concerted Pathways)

The ethynyl group of this compound can undergo a diverse array of reactions, with the specific pathway being highly dependent on the nature of the reactants and the conditions employed.

Electrophilic Additions The electron-rich π-system of the alkyne is susceptible to attack by electrophiles. For instance, in the presence of an acid like HBr, the alkene's π electrons act as a nucleophile, attacking the electrophilic proton. chemistrysteps.compressbooks.pub This initial protonation step is typically the rate-determining step and results in the formation of a carbocation intermediate. pressbooks.publumenlearning.com The bromide ion then acts as a nucleophile, attacking the carbocation to form the final product. pressbooks.pub This process generally follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. chemistrysteps.comlibretexts.org

Nucleophilic Additions The terminal proton of the ethynyl group is weakly acidic and can be deprotonated by a strong base to form a potent nucleophile, a piperidinyl acetylide. This acetylide can then participate in various carbon-carbon bond-forming reactions, such as attacking the electrophilic carbon of a carbonyl group in aldehydes or ketones. masterorganicchemistry.comfiveable.melibretexts.org This reaction proceeds through a two-step mechanism involving a nucleophilic attack to form a tetrahedral alkoxide intermediate, followed by protonation to yield the final alcohol product. fiveable.melibretexts.org

Free Radical Additions In the presence of a radical initiator, such as a peroxide, the addition of molecules like HBr can proceed via a free-radical chain mechanism. wikipedia.orgchemguide.co.uk This pathway involves three main stages: initiation, where the radical is generated; propagation, where the radical adds to the alkyne to form a new radical, which then abstracts a hydrogen from HBr; and termination, where two radicals combine. wikipedia.org A key characteristic of this mechanism is its anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon. wikipedia.org

Concerted Pathways this compound can also participate in pericyclic reactions, which occur in a single, concerted step without the formation of intermediates. nih.gov A notable example is the [3+2] cycloaddition reaction with azides to form triazoles. These reactions are often catalyzed and proceed through a mechanism where the new covalent bonds are formed in a coupled manner. nih.gov

Role of Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) represents a class of reactions where both a proton and an electron are transferred in a single, concerted elementary step or in rapid succession. wikipedia.orgnih.gov This mechanism can provide a lower energy pathway compared to separate electron transfer and proton transfer steps by avoiding high-energy intermediates. wikipedia.orgacs.org

While PCET is extensively studied in biological systems and inorganic chemistry, its role in the reactions of simple alkynes is an emerging area of research. acs.orgrsc.org In the context of piperidine derivatives, PCET mechanisms have been investigated in metabolic pathways, where the activation of N-H bonds can occur through a concerted electron-proton transfer. rsc.orgnih.gov For alkyne transformations, PCET pathways are being explored in electrocatalytic semi-hydrogenation, offering an alternative to traditional hydrogen atom transfer (HAT) mechanisms. researchgate.net In these systems, a concerted transfer of a proton and an electron can facilitate the reduction of the alkyne. researchgate.net The applicability of PCET to the specific transformations of this compound is a subject for further investigation but holds the potential for developing novel and more efficient synthetic methodologies.

Influence of Reaction Conditions and Catalysis on Regio- and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving this compound are critically influenced by the reaction conditions and the choice of catalysts.

Regioselectivity The regiochemical outcome of addition reactions to the alkyne can often be controlled by the selection of reagents and catalysts. For example, the hydration of terminal alkynes typically yields a methyl ketone via a Markovnikov addition, often catalyzed by mercury salts. In contrast, hydroboration-oxidation provides the corresponding aldehyde through an anti-Markovnikov addition. In cycloaddition reactions, the choice of catalyst can also dictate the regioselectivity of the resulting heterocyclic product. nih.gov

Stereoselectivity The inherent chirality of this compound can exert a significant influence on the stereochemical outcome of its reactions, leading to diastereoselectivity. The existing stereocenter can direct the approach of incoming reagents, favoring the formation of one diastereomer over another. Furthermore, the use of chiral catalysts can induce or enhance stereoselectivity. For instance, in asymmetric hydrogenation, a chiral catalyst can facilitate the delivery of hydrogen to one face of the alkyne, leading to a preponderance of one enantiomer of the resulting alkene. The geometry of the alkene product (cis or trans) can also be controlled by the choice of reducing agent, with catalytic hydrogenation typically affording the cis-alkene and dissolving metal reductions yielding the trans-alkene.

Below is an interactive table summarizing the influence of different reaction conditions on the transformations of a terminal alkyne, which is the reactive moiety in this compound.

| Transformation | Reagents/Catalyst | Predominant Mechanism | Regioselectivity | Stereoselectivity |

| Hydrohalogenation | H-X (e.g., HBr) | Electrophilic Addition | Markovnikov | Not Applicable |

| Alkylation | 1. Strong Base (e.g., NaNH₂) 2. Alkyl Halide (R-X) | Nucleophilic Substitution | Not Applicable | Depends on Substrate |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Electrophilic Addition | Markovnikov | Not Applicable |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Hydroboration | Anti-Markovnikov | syn-Addition |

| Huisgen Cycloaddition | R-N₃, Cu(I) Catalyst | Concerted Cycloaddition | 1,4-disubstituted | Not Applicable |

| Reduction to (Z)-alkene | H₂, Lindlar's Catalyst | Catalytic Hydrogenation | Not Applicable | cis |

| Reduction to (E)-alkene | Na, NH₃ (liquid) | Dissolving Metal Reduction | Not Applicable | trans |

| Radical Addition of HBr | HBr, Peroxides | Free Radical Addition | Anti-Markovnikov | Not Applicable |

The Role of R 2 Ethynylpiperidine As a Chiral Building Block in Constructing Molecular Complexity

Scaffold Design and Construction in Advanced Organic Synthesis

In the realm of advanced organic synthesis, particularly in drug discovery, the design of molecular scaffolds that present functional groups in a specific three-dimensional orientation is paramount. (R)-2-Ethynylpiperidine serves as an exemplary starting point for such scaffold-oriented synthesis. mdpi.comresearchgate.net The inherent chirality of the molecule ensures that subsequent elaborations proceed enantiospecifically, preserving the stereochemical integrity required for selective interaction with biological targets. nih.gov

The ethynyl (B1212043) group is a particularly powerful functional handle. Its linear geometry and reactivity in reactions such as Sonogashira coupling, click chemistry (cycloadditions), and metal-catalyzed hydrofunctionalization allow it to act as a linchpin, connecting the chiral piperidine (B6355638) core to other molecular fragments. ajchem-a.commdpi.comorganic-chemistry.org This modular approach enables chemists to rapidly generate libraries of complex molecules by varying the coupling partner, facilitating the exploration of chemical space in medicinal chemistry programs. news-medical.net The rigidity of the alkyne linker can also be exploited to control the conformation of the final molecule. Furthermore, the piperidine nitrogen can be readily functionalized, adding another vector for diversification and tuning of physicochemical properties.

Incorporation into Diverse Heterocyclic Systems

The structural attributes of this compound make it an ideal precursor for integration into a wide array of more complex heterocyclic frameworks. The dual functionality of the chiral amine and the reactive alkyne provides multiple avenues for cyclization and annulation strategies.

Fusion with Aromatic and Heteroaromatic Cores

A primary application of the ethynyl group on the piperidine scaffold is its use in coupling reactions to form fused heterocyclic systems. The Sonogashira cross-coupling reaction is a prominent method for this transformation, allowing the direct connection of the alkyne carbon to an sp2-hybridized carbon of an aromatic or heteroaromatic halide. nih.govresearchgate.netntu.edu.tw This strategy enables the synthesis of piperidine-fused quinolines, indoles, and other polycyclic systems that are prevalent in natural products and pharmaceutical agents.

For instance, an N-protected this compound can be coupled with a suitably functionalized ortho-haloaniline. Subsequent intramolecular cyclization, often promoted by a transition metal catalyst or acid, can then form a new heterocyclic ring fused to the piperidine core. The reaction conditions for these coupling reactions are generally mild and tolerant of a wide range of functional groups, making this a robust strategy for building molecular complexity. organic-chemistry.org

Table 1: Representative Coupling Reactions for Heterocycle Fusion This table illustrates general reaction types applicable to this compound.

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Resulting Core Structure |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Heteroaryl Halide | Pd(PPh₃)₂Cl₂ / CuI | Aryl/Heteroaryl-alkynylpiperidine |

| A³ Coupling (Aldehyde-Alkyne-Amine) | Aldehyde, Secondary Amine | Copper or Gold salt | Propargylamine derivative |

| [3+2] Cycloaddition (Click Chemistry) | Organic Azide (B81097) | Cu(I) salt | Triazole-substituted piperidine |

Synthesis of Spirocyclic Piperidine Derivatives

Spirocyclic scaffolds, where two rings share a single atom, are of increasing interest in drug design because their inherent three-dimensionality can lead to improved potency and better physicochemical properties. pharmablock.com this compound can serve as a precursor to spirocyclic systems through multi-step sequences that transform the ethynyl group into a reactive component for intramolecular cyclization. researchgate.netnih.gov

One conceptual strategy involves the hydration of the alkyne to form a methyl ketone. This ketone can then be elaborated into a tethered nucleophile or electrophile. For example, the ketone could be the starting point for creating a side chain ending in a malonate ester. Intramolecular alkylation would then lead to the formation of a new ring spiro-fused at the 2-position of the piperidine. mdpi.com Alternatively, radical cyclization strategies can be employed, where a radical generated on a side chain attached to the piperidine nitrogen adds onto the alkyne, initiating the formation of a spiro-system. nih.govresearchgate.net The synthesis of such complex spirocycles often relies on intramolecular reactions to control regiochemistry and stereochemistry. researchgate.netnih.gov

Application in Total Synthesis of Complex Molecular Architectures

The utility of this compound as a chiral building block is powerfully demonstrated in its application to the total synthesis of complex natural products, particularly alkaloids. researchgate.net Its pre-defined stereocenter allows for a more direct and efficient synthetic route, avoiding challenging asymmetric steps or resolutions later in the synthesis.

Enantiospecific Synthesis of Specific Alkaloids and Analogues

Piperidine alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. nih.govucd.ielincoln.ac.uk The enantiospecific synthesis of these molecules, where the chirality of the final product is dictated by a chiral starting material, is a key goal of total synthesis. Chiral building blocks like this compound are ideal for this "chiral pool" approach. nih.gov

For example, in the synthesis of a 2,6-disubstituted piperidine alkaloid, this compound could establish the stereochemistry at the C2 position. The ethynyl group would then be elaborated through various reactions—such as reduction, oxidation, and carbon-carbon bond formation—to construct the second substituent at the C6 position. Methods like ring-closing metathesis are often employed in the final stages to form the piperidine ring if the synthesis starts from an acyclic precursor derived from the initial building block. researchgate.net The synthesis of (−)-anabasine, a 2-arylpiperidine alkaloid, has been achieved from chiral lactams, demonstrating a strategy that secures the stereocenter early in the process. rsc.org

Strategic Deployment in Multi-Step Convergent Synthesis

Modern total synthesis often employs convergent strategies, where complex molecules are assembled from several, independently synthesized fragments in the later stages. nih.gov This approach is generally more efficient than a linear synthesis where the molecule is built step-by-step from one end to the other.

This compound is an excellent fragment for such convergent syntheses. researchgate.net The entire chiral piperidine unit can be prepared and functionalized, ready for coupling with another advanced intermediate. The ethynyl group is perfectly suited for this role, as reactions like the Sonogashira coupling provide a reliable method to "stitch" large fragments together with high yield and functional group tolerance. mdpi.com This strategy has been applied to the synthesis of complex alkaloids and other intricate molecular architectures, where the piperidine core forms one of the key components of the final structure. nih.govrsc.org

Advanced Characterization and Computational Modeling for Stereochemical Elucidation

Spectroscopic Techniques for Stereochemical Assignment and Conformational Analysis

Spectroscopic methods that are sensitive to the chiral nature of molecules are indispensable for stereochemical assignment. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods provide critical data on the configuration and preferred solution-state conformation of chiral piperidines.

NMR spectroscopy is a premier tool for conformational analysis. For chiral molecules, the chemical environment of prochiral centers can be differentiated, providing insights into the molecule's stereochemistry. A specific and sensitive method involves the use of a monodeuterated methyl group (CH₂D) attached to the piperidine (B6355638) nitrogen.

In a chiral environment, such as that created by the ethynyl (B1212043) group at the C-2 position of (R)-2-Ethynylpiperidine, the two protons of an N-CH₂D group become diastereotopic. This diastereotopicity can lead to a measurable difference in their proton chemical shifts (Δδ or Δν₁₂), provided that the populations of the three possible rotamers of the N-CH₂D group are unequal. mdpi.comsoton.ac.uk The magnitude of this chemical shift difference is influenced by several factors, including the stereochemical relationship with adjacent substituents, temperature, and solvent acidity, which can alter rotamer populations and electronic effects like hyperconjugation with the nitrogen lone pair. mdpi.comresearchgate.net

For instance, studies on the analogous N-CH₂D-2-methylpiperidine have shown a noticeable ¹H chemical shift difference of approximately 14 parts per billion (ppb) at room temperature. mdpi.comsoton.ac.uk This difference arises from the asymmetric environment enforced by the chiral center at C-2. The populations of the three rotamers—where the deuterium (B1214612) atom is sterically hindered (S), free from interaction (F), or anti to the nitrogen lone pair (A)—are unequal, leading to the observable shift difference. mdpi.com A similar principle would apply to N-CH₂D-(R)-2-ethynylpiperidine, where the ethynyl group dictates the chiral environment. The chemical shift difference is sensitive to environmental conditions; it decreases linearly with increasing temperature as the rotamer populations converge, and can be effectively "quenched" by protonating the nitrogen lone pair with a strong acid, which disrupts the key n-σ* hyperconjugation interactions. mdpi.com

Table 1: Factors Influencing N-CH₂D Proton Chemical Shift Difference in 2-Substituted Piperidines

| Factor | Effect on Chemical Shift Difference (Δδ) | Underlying Principle |

| Chiral Center | Enables the observation of Δδ. | Creates a diastereotopic environment for the N-CH₂D protons. researchgate.net |

| Temperature | Δδ decreases as temperature increases. | Higher temperatures lead to more equal populations of the methyl rotamers. mdpi.com |

| Acidity (Protonation) | Δδ decreases with increasing acid concentration. | Protonation of the nitrogen lone pair diminishes the n-σ* hyperconjugation effect. mdpi.com |

| 2-Substituent | The size and polarity of the group affect the magnitude of Δδ. | Alters the steric and electronic environment, thereby changing the relative rotamer populations. researchgate.net |

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are also crucial for determining the relative orientation of atoms in space, which helps in assigning the preferred chair conformation (i.e., whether the ethynyl group is in an axial or equatorial position).

Chiroptical methods measure the differential interaction of a chiral substance with left and right circularly polarized light. These techniques are highly sensitive to the absolute configuration and conformation of chiral molecules. chemrxiv.orgresearchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.org A chiral molecule will produce a characteristic ECD spectrum with positive or negative bands (known as Cotton effects) in the region of its UV-Vis chromophores. libretexts.orgslideshare.net For this compound, the electronic transitions associated with the nitrogen atom and potentially the ethynyl group would give rise to an ECD spectrum. This experimental spectrum can be compared with a spectrum predicted by quantum chemical calculations for the (R)-configuration to unambiguously assign the absolute stereochemistry. chemrxiv.org ECD is particularly powerful because it is sensitive not only to the configuration but also to the conformational equilibrium of the molecule in solution. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net An ORD curve that shows both a peak and a trough in the vicinity of an absorption band is also referred to as a Cotton effect. libretexts.org The sign of the Cotton effect in both ORD and ECD is directly related to the stereochemistry of the molecule. libretexts.orgslideshare.net While modern stereochemical analysis often favors ECD due to its simpler interpretation, ORD remains a valuable complementary technique. wikipedia.orglibretexts.org

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational chemistry provides indispensable tools for interpreting experimental data and exploring molecular properties that are difficult to measure directly. Methods like Density Functional Theory (DFT) and molecular dynamics (MD) are used to model the structure, energetics, and spectroscopic properties of molecules like this compound. researchgate.netnih.gov

The piperidine ring is conformationally flexible, primarily existing in two interconverting chair forms. For a 2-substituted piperidine like this compound, the ethynyl group can occupy either an equatorial or an axial position, leading to two distinct diastereomeric chair conformations.

Quantum chemical calculations can be used to map the potential energy surface of the molecule. researchgate.net By performing geometry optimizations, the structures of the stable conformers (local minima) can be determined. Subsequent frequency calculations confirm that these structures are true minima and provide their zero-point vibrational energies and thermal corrections to the free energy. iastate.edu The relative energies of the conformers indicate which one is more stable and therefore more populated at equilibrium. For most 2-substituted piperidines, the conformer with the substituent in the equatorial position is generally favored to minimize steric interactions. researchgate.net Computational analysis can provide quantitative predictions of these energy differences. nih.gov

Table 2: Hypothetical Calculated Relative Energies for Conformers of this compound

| Conformer | Ethynyl Group Position | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1 | Equatorial | 0.00 | 0.00 | >95 |

| 2 | Axial | 2.10 | 1.95 | <5 |

These calculations provide a static picture; molecular dynamics simulations can be used to explore the conformational landscape over time, revealing the pathways and estimating the energy barriers for ring inversion. nih.gov

A powerful application of quantum chemistry is the prediction of spectroscopic parameters, which serves as a crucial link between a computed structure and experimental data. nih.gov

By calculating the magnetic shielding tensors for each atom in a given low-energy conformation of this compound, one can predict its ¹H and ¹³C NMR chemical shifts. d-nb.infonih.gov Comparing the predicted spectra for the axial and equatorial conformers with the experimental spectrum allows for the assignment of the major conformation in solution. iastate.edu Often, a Boltzmann-averaged spectrum is calculated based on the computed relative free energies of the conformers to achieve better agreement with experimental values measured at a specific temperature. Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR parameters. d-nb.infomdpi.comarxiv.org

Similarly, chiroptical properties can be predicted. Time-dependent DFT (TD-DFT) calculations can simulate the ECD and ORD spectra for a specific enantiomer, such as this compound. chemrxiv.org The agreement between the calculated and experimental spectrum provides high confidence in the assignment of the absolute configuration.

Computational chemistry is instrumental in elucidating reaction mechanisms. The transition state is the highest point on the minimum-energy reaction path connecting reactants and products and is characterized as a first-order saddle point on the potential energy surface. ucsb.edumcmaster.ca Locating and characterizing transition state structures using quantum chemical methods allows for the calculation of activation energy barriers, which are key to understanding reaction kinetics. researchgate.netresearchgate.net

For reactions involving the synthesis or functionalization of this compound, transition state analysis can explain the observed stereoselectivity. nih.gov For example, in a nucleophilic addition to a precursor, two different transition states leading to the (R) or (S) product can be modeled. The calculated energy difference between these diastereomeric transition states can predict which product will be favored, providing a theoretical basis for the stereochemical outcome of the reaction. rsc.org This modeling is essential for designing new synthetic routes and optimizing reaction conditions to achieve high stereoselectivity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.